N-benzyl-1-cyclohexyl-N-methyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-benzyl-1-cyclohexyl-N-methyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of carboxamides. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzyl group, a cyclohexyl group, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-cyclohexyl-N-methyl-5-oxopyrrolidine-3-carboxamide typically involves the reaction of N-benzyl-N-methylpyrrolidine-3-carboxamide with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-cyclohexyl-N-methyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-benzyl-1-cyclohexyl-N-methyl-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized as a corrosion inhibitor in various industrial processes.
Mechanism of Action
The mechanism by which N-benzyl-1-cyclohexyl-N-methyl-5-oxopyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-cyclohexyl-5-methyl-1H-pyrazole-3-carboxamide
- N-benzyl-5-methyl-N-(o-tolyl)-1H-pyrazole-3-carboxamide
Uniqueness
N-benzyl-1-cyclohexyl-N-methyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its structural configuration. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H26N2O2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-benzyl-1-cyclohexyl-N-methyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H26N2O2/c1-20(13-15-8-4-2-5-9-15)19(23)16-12-18(22)21(14-16)17-10-6-3-7-11-17/h2,4-5,8-9,16-17H,3,6-7,10-14H2,1H3 |
InChI Key |
DBRVGIBMVLSPJE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CC(=O)N(C2)C3CCCCC3 |
Origin of Product |
United States |
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